N-(3-(5-(呋喃-2-基)-1-甲苯磺酰基-4,5-二氢-1H-吡唑-3-基)苯基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

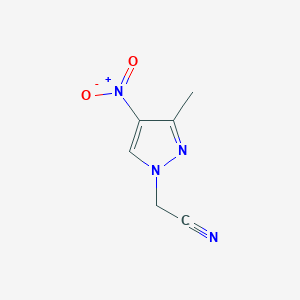

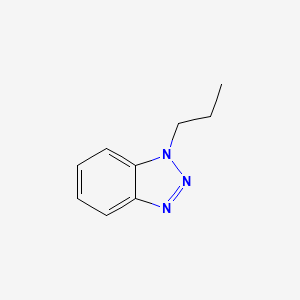

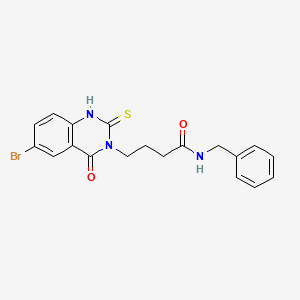

“N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound. It is related to a class of compounds known as (5-Phenylfuran-2-yl)methanamine derivatives . These compounds have been studied for their inhibitory activity against human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

科学研究应用

抗炎和抗癌潜力

研究表明,某些与 N-(3-(5-(呋喃-2-基)-1-甲苯磺酰基-4,5-二氢-1H-吡唑-3-基)苯基)乙磺酰胺在结构上相似的塞来昔布衍生物表现出有希望的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。具体而言,这些化合物显示出显着的抗炎和镇痛作用,而不会对肝、肾、结肠和脑组织造成组织损伤。此外,一些衍生物表现出对 HCV NS5B RdRp 活性的适度抑制作用,表明在治疗炎症和癌症以及丙型肝炎等病毒感染方面具有潜在的治疗应用 (Küçükgüzel 等人,2013)。

酶抑制在治疗应用中的作用

另一项研究重点是合成对碳酸酐酶 I 和 II(在维持组织 pH 平衡和参与各种生理过程中至关重要的酶)具有抑制作用的衍生物。某些衍生物对这些酶的抑制作用表明在青光眼、癫痫和高原反应等碳酸酐酶活性起关键作用的疾病的治疗中具有潜在的治疗应用 (Gul 等人,2016)。

抗菌活性

该化合物的衍生物显示出显着的抗菌活性。例如,由包括呋喃衍生物在内的杂环部分合成的新型壳聚糖席夫碱对多种革兰氏阴性菌和革兰氏阳性菌以及真菌表现出抗菌活性。这表明它们在开发新的抗菌剂方面的潜力,这些抗菌剂可以解决抗生素耐药性日益严重的问题 (Hamed 等人,2020)。

抗菌和抗真菌特性

对新型呋喃和吡喃衍生物的研究发现了具有显着抗菌和抗真菌活性的化合物。这些化合物通过其独特的结构特征,可以作为开发新药的原料,用于对抗微生物感染,为探索新的抗菌和抗真菌剂提供了一条途径 (Sari 等人,2017)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of furan and pyrazole, both of which are known to interact with a variety of biological targets . .

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural similarity to other furan and pyrazole derivatives, it may interact with its targets through similar mechanisms. For instance, many furan derivatives are known to bind to their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . Pyrazole derivatives, on the other hand, often act as inhibitors of various enzymes .

Biochemical Pathways

Furan and pyrazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

Many furan and pyrazole derivatives are known to have good bioavailability and are often metabolized by the liver .

Result of Action

Furan and pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, therefore, its ability to interact with its targets. Similarly, the presence of other molecules can affect the compound’s bioavailability and metabolism .

属性

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHLZRNJGMUGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)